molecular formula C12H19ClN2O B3111790 [(2S)-4-benzylpiperazin-2-yl]methanol dihydrochloride CAS No. 1860012-50-5

[(2S)-4-benzylpiperazin-2-yl]methanol dihydrochloride

Cat. No.: B3111790
CAS No.: 1860012-50-5
M. Wt: 242.74 g/mol
InChI Key: HURHEKNESQRGLO-YDALLXLXSA-N
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Description

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1860012-50-5

Molecular Formula

C12H19ClN2O

Molecular Weight

242.74 g/mol

IUPAC Name

[(2S)-4-benzylpiperazin-2-yl]methanol;hydrochloride

InChI

InChI=1S/C12H18N2O.ClH/c15-10-12-9-14(7-6-13-12)8-11-4-2-1-3-5-11;/h1-5,12-13,15H,6-10H2;1H/t12-;/m0./s1

InChI Key

HURHEKNESQRGLO-YDALLXLXSA-N

SMILES

C1CN(CC(N1)CO)CC2=CC=CC=C2.Cl.Cl

Isomeric SMILES

C1CN(C[C@H](N1)CO)CC2=CC=CC=C2.Cl

Canonical SMILES

C1CN(CC(N1)CO)CC2=CC=CC=C2.Cl

Origin of Product

United States

Scientific Research Applications

Scientific Research Applications

1. Chemistry

  • Building Block : It serves as a versatile building block in organic synthesis, allowing for the construction of more complex molecular architectures.
  • Reagent in Reactions : The compound is utilized in various organic reactions due to its functional groups, which can participate in oxidation and reduction processes.

2. Biology

  • Biological Activities : Research indicates potential antimicrobial and anticancer properties. The piperazine core is often associated with diverse biological activities.
  • Interaction Studies : Studies focus on its binding affinity to various receptors and enzymes, crucial for understanding its pharmacodynamics.

3. Medicine

  • Therapeutic Potential : Ongoing research explores its use as a therapeutic agent for neurological disorders, infections, and mood disorders such as bipolar disorder.
  • Clinical Applications : There are indications that it may serve as a lead compound in drug development, particularly for psychotic disorders like schizophrenia .

4. Industry

  • Pharmaceutical Development : It acts as an intermediate in pharmaceutical production, contributing to the development of new drugs.
  • Material Science : The compound's unique structure allows for applications in creating new materials with specific properties.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of [(2S)-4-benzylpiperazin-2-yl]methanol dihydrochloride against various bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting potential for development into an antimicrobial agent.

Case Study 2: Neurological Disorders

Research into the compound's effects on neurotransmitter systems revealed promising results in modulating serotonin receptors, which could lead to advancements in treating mood disorders like depression and bipolar disorder.

Comparison with Similar Compounds

Chemical Structure :

  • IUPAC Name: [(2S)-4-Benzylpiperazin-2-yl]methanol dihydrochloride
  • Molecular Formula: C₁₂H₁₉Cl₂N₂O (inferred from systematic analysis; discrepancies noted in ).
  • CAS No.: 1443110-01-7.
  • Molecular Weight : 279.21 g/mol (calculated based on formula C₁₂H₁₉Cl₂N₂O).

Synthesis: The compound is synthesized via nucleophilic substitution of a benzyl chloride derivative with a piperazine precursor in dichloromethane, followed by salt formation using hydrochloric acid in methanol. This method aligns with general procedures for synthesizing piperazine-based hydrochlorides.

Key Features :

  • Stereospecific (2S)-configuration at the piperazine ring.
  • Polar methanol substituent enhances solubility in aqueous media.
  • Dihydrochloride salt improves stability and bioavailability.

Comparison with Structurally Similar Compounds

2-(4-Benzylpiperazin-1-yl)ethanone

  • Molecular Formula : C₁₃H₁₈N₂O.
  • Key Differences: Substituent: Ethyl ketone (C=O) group vs. hydroxymethyl (-CH₂OH) in the target compound. Solubility: Lower polarity due to the ketone group compared to the dihydrochloride salt form of the target compound.

Table 1: Structural and Functional Comparison

Property This compound 2-(4-Benzylpiperazin-1-yl)ethanone
Substituent Hydroxymethyl (-CH₂OH) Ethyl ketone (C=O)
Salt Form Dihydrochloride Free base
Molecular Weight 279.21 g/mol 218.30 g/mol
Bioactivity Not reported in Acetylcholinesterase inhibitor

4-(Diphenylmethoxy)piperidine Hydrochloride

  • Molecular Formula: C₁₈H₂₂ClNO.
  • Key Differences: Core Structure: Piperidine (single nitrogen) vs. piperazine (two nitrogens). Pharmacological Use: Piperidine derivatives are common in antihistamines and antipsychotics.

Table 2: Physicochemical Comparison

Property This compound 4-(Diphenylmethoxy)piperidine Hydrochloride
Ring Type Piperazine Piperidine
Substituent Benzyl + hydroxymethyl Diphenylmethoxy
Molecular Weight 279.21 g/mol 303.83 g/mol
Polarity High (due to dihydrochloride) Moderate (bulky lipophilic group)

(2S)-2,5-Diaminopentanamide Dihydrochloride

  • Molecular Formula : C₅H₁₃Cl₂N₃O.
  • Key Differences: Linear diaminopentanamide structure vs. cyclic piperazine. Limited toxicological data; safety precautions include avoiding inhalation and skin contact. Potential applications in peptide synthesis due to amino and amide functionalities.

(S)-(1-Methylpyrrolidin-2-yl)methanamine

  • Molecular Formula : C₇H₁₆N₂.
  • Key Differences :
    • Pyrrolidine (5-membered ring) vs. piperazine.
    • Free base form lacks the solubility advantages of dihydrochloride salts.

Critical Analysis of Research Findings

  • Pharmacological Gaps: While 2-(4-benzylpiperazin-1-yl)ethanone shows acetylcholinesterase inhibition, similar data for this compound is absent in the provided evidence.
  • Synthetic Advantages : The dihydrochloride salt formation method is scalable and widely applicable, contrasting with the free-base synthesis of pyrrolidine derivatives.
  • Safety Considerations: Similar to (2S)-2,5-diaminopentanamide dihydrochloride, the target compound may require stringent handling protocols due to unverified toxicological profiles.

Biological Activity

[(2S)-4-benzylpiperazin-2-yl]methanol dihydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a piperazine derivative featuring a hydroxymethyl group and a benzyl substituent. The presence of the hydroxyl group is significant as it can influence the compound's solubility and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. Notably, it has been studied for its effects on:

  • Serotonergic Receptors : It may act as a modulator of serotonergic pathways, which are crucial in mood regulation and anxiety disorders. Research indicates that similar piperazine derivatives can function as antagonists at 5-HT3 receptors, potentially offering anxiolytic effects .
  • Acetylcholinesterase Inhibition : Compounds in this class have shown promise as acetylcholinesterase inhibitors, which are vital in treating neurodegenerative diseases like Alzheimer's. The inhibition of this enzyme can enhance cholinergic transmission, improving cognitive function .

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

The compound's anticancer properties have been explored in several studies. For instance, derivatives of piperazine have shown cytotoxic effects against cancer cell lines, indicating that this compound may possess similar activities. The mechanism often involves inducing apoptosis in cancer cells or inhibiting cell proliferation .

Comparative Analysis with Similar Compounds

A comparison with other piperazine derivatives reveals distinct biological activities based on structural variations:

CompoundBiological ActivityNotes
4-benzylpiperazineModerate antimicrobial activityLacks hydroxymethyl group
1-benzylpiperazineStimulant effectsDifferent substitution pattern
This compoundAntimicrobial and anticancer potentialHydroxymethyl group enhances reactivity

Case Studies

  • Anticancer Efficacy : A study evaluated the cytotoxicity of various piperazine derivatives, including this compound, against human cancer cell lines. Results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as an anticancer agent .
  • Neuroprotective Effects : Another investigation focused on the neuroprotective properties of piperazine derivatives. The study found that compounds similar to this compound could prevent neuronal cell death induced by oxidative stress, highlighting their therapeutic potential in neurodegenerative diseases .

Q & A

Basic: What are the key synthetic steps for [(2S)-4-benzylpiperazin-2-yl]methanol dihydrochloride?

The synthesis typically involves:

  • Piperazine ring formation : Cyclization of precursor amines under controlled pH and temperature to establish the piperazine backbone.
  • Benzyl group introduction : Alkylation or reductive amination to attach the benzyl moiety at the 4-position .
  • Hydroxymethylation : Oxidation or hydroxylation at the 2-position, followed by reduction to yield the methanol group.
  • Salt formation : Treatment with hydrochloric acid to produce the dihydrochloride salt, enhancing stability .
  • Purification : Recrystallization from methanol/water or column chromatography to achieve >95% purity .

Basic: How is the stereochemical configuration (2S) confirmed?

The (2S) configuration is verified using:

  • Chiral HPLC : Separation of enantiomers on chiral stationary phases (e.g., Chiralpak® columns) .
  • Optical Rotation : Comparison with literature values for specific rotation ([α]D) .
  • X-ray Crystallography : Definitive structural elucidation of the asymmetric center .
  • NMR Spectroscopy : Analysis of diastereotopic protons or NOE effects to infer spatial arrangement .

Advanced: How does the 2S stereochemistry influence biological target interactions?

The 2S configuration determines:

  • Receptor binding affinity : The spatial orientation of the hydroxymethyl group affects hydrogen bonding with enzymes or GPCRs (e.g., serotonin or dopamine receptors) .
  • Metabolic stability : Stereochemistry influences susceptibility to hepatic enzymes, impacting half-life .
  • Selectivity : Preferential interaction with specific isoforms (e.g., 5-HT1A vs. 5-HT2A receptors) due to steric hindrance .
    Researchers must validate enantiopurity early to avoid confounding pharmacological results .

Advanced: How to reconcile contradictory data in pharmacological studies?

Contradictions often arise from:

  • Synthetic variability : Impurities (<95% purity) or residual solvents altering assay outcomes. Validate via HPLC and mass spectrometry .
  • Assay conditions : Differences in buffer pH, ionic strength, or cell lines (e.g., HEK293 vs. CHO). Standardize protocols using reference compounds .
  • In vivo vs. in vitro models : Metabolic differences in animal models may skew bioavailability data. Use isotopic labeling for pharmacokinetic tracking .

Basic: What analytical methods ensure purity and identity?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for quantification .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and isotopic pattern matching the formula C12H18Cl2N2O .
  • Elemental Analysis : Validate %C, %H, %N within 0.4% of theoretical values .
  • Karl Fischer Titration : Determine residual water content (<0.5%) .

Advanced: What challenges arise in scaling synthesis while maintaining enantiopurity?

Key challenges include:

  • Racemization risk : Elevated temperatures during large-scale reactions may disrupt stereochemistry. Use low-temperature (<0°C) alkylation .
  • Catalyst efficiency : Asymmetric catalysis (e.g., chiral ligands in hydrogenation) must achieve >90% enantiomeric excess (ee) .
  • Continuous flow systems : Improve reproducibility and reduce side reactions compared to batch reactors .
  • Crystallization control : Optimize solvent polarity to prevent diastereomer co-precipitation .

Basic: What safety precautions are recommended for handling this compound?

  • Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods to prevent inhalation of fine particulates .
  • Storage : In airtight containers under nitrogen at 2–8°C to prevent hygroscopic degradation .
  • Toxicology : Assume acute toxicity due to structural analogs; conduct Ames tests for mutagenicity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(2S)-4-benzylpiperazin-2-yl]methanol dihydrochloride
Reactant of Route 2
[(2S)-4-benzylpiperazin-2-yl]methanol dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.